molecular formula C7H7NO4 B1379348 Methyl 5-carbamoylfuran-3-carboxylate CAS No. 1803561-07-0

Methyl 5-carbamoylfuran-3-carboxylate

Cat. No. B1379348
CAS RN: 1803561-07-0
M. Wt: 169.13 g/mol
InChI Key: CNXLWWIOGRZFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-carbamoylfuran-3-carboxylate” is a synthetic compound predominantly used in research and industry settings. It has the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol .


Synthesis Analysis

The compound is synthesized through the reaction of furan-3-carboxylic acid with methyl isocyanate. A paper titled “Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters” discusses the synthesis of polysubstituted furans, which could potentially include Methyl 5-carbamoylfuran-3-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 5-carbamoylfuran-3-carboxylate” consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Enhanced Oil Recovery (EOR)

Methyl 5-carbamoylfuran-3-carboxylate: has been studied for its potential in Enhanced Oil Recovery (EOR) techniques. The compound’s derivatives, such as fatty acid methyl esters (FAMEs) derived from biomass, have been investigated for their ability to reduce the minimum miscibility pressure (MMP) in CO2-crude oil systems . This application is particularly relevant in high-temperature reservoirs where conventional EOR methods face challenges.

Organic Synthesis

This compound plays a crucial role in the synthesis of polysubstituted furans, which are important building blocks in organic chemistry. It serves as a precursor in various chemical transformations, contributing to the development of new synthetic methods .

Medicinal Chemistry

Furan derivatives, including those derived from Methyl 5-carbamoylfuran-3-carboxylate , are found in various natural sources and are key structural motifs in biologically active drug molecules. They are essential in the design and synthesis of medicinally important heterocyclic compounds .

Biomass Conversion

Methyl 5-carbamoylfuran-3-carboxylate: and its derivatives are involved in the conversion of biomass into valuable chemicals. They play a role in the sequential production of bio-oil and biodiesel from oil-bearing biomass, contributing to sustainability in bioresource management .

Dyestuff Production

The compound is utilized in the production of dyestuffs, where its derivatives contribute to the development of new colors and patterns for various applications .

Sanitization Products

Derivatives of Methyl 5-carbamoylfuran-3-carboxylate are used in the formulation of sanitizers. Their antimicrobial properties make them suitable for use in products aimed at reducing the spread of pathogens .

Corrosion Inhibition

In the field of materials science, this compound is explored for its potential as a corrosion inhibitor. Its application in protecting metals from corrosion is an area of ongoing research, which could lead to advancements in material longevity and durability .

properties

IUPAC Name

methyl 5-carbamoylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXLWWIOGRZFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.